molecular formula C5H4N2O2S2 B012791 3-Cyanothiophene-2-sulfonamide CAS No. 107142-12-1

3-Cyanothiophene-2-sulfonamide

Cat. No.: B012791
CAS No.: 107142-12-1
M. Wt: 188.2 g/mol
InChI Key: RYEQHLWTMWWUIX-UHFFFAOYSA-N
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Description

3-Cyanothiophene-2-sulfonamide is a chemical compound that belongs to the family of sulfonamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthetic Chemistry and Material Science

  • Synthesis of Derivatives for Biological Activity : The synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions has been explored for their potential urease inhibition, hemolytic, and antibacterial activities. These derivatives show significant biological activity, highlighting the compound's potential in medicinal chemistry (Noreen et al., 2017).

  • Electrochemical Detection : The electrochemical detection of sulfonamide compounds using a poly(3-methylthiophene) electrode has been reported, showcasing the application of 3-Cyanothiophene-2-sulfonamide derivatives in analytical chemistry for detecting sulfonamides in various applications, including veterinary medicine (Msagati & Ngila, 2002).

  • Advanced Material Synthesis : Research into the Gewald reaction indicates the utility of 2-aminothiophene derivatives, potentially derived from this compound, in the synthesis of small molecular weight inhibitors with applications in pharmaceuticals and combinatorial chemistry (Huang & Dömling, 2011).

Biomedical Research

  • Antiproliferative Agents : Derivatives of this compound have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These studies underline the compound's relevance in developing potential cancer therapeutics (Pawar, Pansare, & Shinde, 2018).

  • Antibacterial Polyester Fabrics : New sulfonamido-hydroxythiophene dyes derived from this compound have been synthesized for dyeing polyester fabrics, demonstrating good dyeing properties and antibacterial activities against gram-positive and gram-negative bacteria, indicating the compound's potential in functional textile development (Hossan, 2020).

Mechanism of Action

Target of Action

The primary target of 3-Cyanothiophene-2-sulfonamide is the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the folic acid metabolism cycle, which is essential for bacterial growth and survival .

Mode of Action

this compound acts as a competitive inhibitor of dihydropteroate synthetase . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme, thereby inhibiting the synthesis of folic acid . This disruption in folic acid synthesis impedes the growth and multiplication of bacteria .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound affects the peptidoglycan biosynthesis pathway . Peptidoglycan is an essential component of the bacterial cell wall, and its biosynthesis involves a series of enzymes known as Mur ligases (MurC, MurD, MurE, and MurF) . By inhibiting dihydropteroate synthetase, this compound indirectly disrupts the formation of peptidoglycan, leading to bacterial cell death .

Pharmacokinetics

Sulfonamides, a class of compounds to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . More research is needed to understand the specific ADME properties of this compound.

Result of Action

The inhibition of folic acid synthesis by this compound results in the disruption of bacterial growth and multiplication . This leads to the death of the bacteria, thereby exerting its antibacterial effect .

Properties

IUPAC Name

3-cyanothiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2S2/c6-3-4-1-2-10-5(4)11(7,8)9/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEQHLWTMWWUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C#N)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ten grams of 3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide was dissolved in 500 mL of trifluoroacetic acid and stirred overnight at room temperature. After removal of the solvent by evaporation, the residue was dissolved in ethyl acetate and washed with four portions of 100 mL of water followed by saturated sodium chloride. After drying over magnesium sulfate, the solvent was evaporated in vacuo to yield 6.42 g of white solid, m.p. 152°-155°. It showed peaks by Nuclear Magnetic Resonance consistent for the desired structure.
Name
3-cyano-N-(1,1-dimethylethyl)thiophene-2-sulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

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